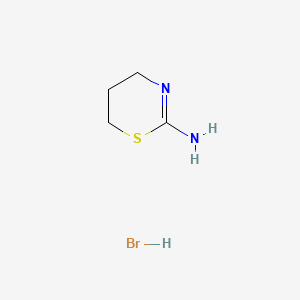

5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide

Beschreibung

Historical Context and Discovery

The compound emerged from broader investigations into 1,3-thiazine chemistry, which gained momentum in the late 20th century with the development of cephalosporin antibiotics. Early synthetic routes involved cyclization reactions of thiourea derivatives with α,β-unsaturated carbonyl compounds. A breakthrough occurred in 2022 with the first gold-catalyzed synthesis of 1,3-thiazine derivatives, enabling efficient access to structurally diverse analogs, including dihydro variants. The hydrobromide salt was later isolated to improve crystallinity and handling properties, as documented in patent filings and crystallographic studies.

Key Milestones :

| Year | Development | Source |

|---|---|---|

| 2001 | Early medicinal applications of 1,3-thiazines patented | |

| 2022 | Gold-catalyzed synthesis protocol established | |

| 2023 | Hydrobromide salt characterized via X-ray diffraction |

Classification within Heterocyclic Chemistry

The compound belongs to the 1,3-thiazine family, classified under the International Patent Classification (IPC) code C07D 295/00 for saturated heterocycles containing nitrogen and sulfur. Its structural features include:

- A six-membered ring with N at position 1 and S at position 3.

- Partial saturation at the 5,6-positions, reducing ring strain compared to fully unsaturated analogs.

- A primary amine group at position 2, enabling nucleophilic reactivity.

Comparative Analysis of Heterocycles :

| Feature | 1,3-Thiazine | Morpholine | Piperazine |

|---|---|---|---|

| Heteroatoms | N, S | O, N | N, N |

| Saturation | Partially | Fully | Fully |

| Biological Relevance | High | Moderate | High |

Position in the 1,3-Thiazine Family

The compound occupies a unique niche due to its dihydro configuration, which confers distinct electronic and steric properties:

- Tautomerism : Exhibits rare tautomeric behavior, crystallizing as the 1,3-thiazinane isomer (saturated) while existing as the 1,3-thiazine (unsaturated) form in solution.

- Reactivity : The amine group participates in Schiff base formation and cycloadditions, enabling functionalization at position 2.

- Salt Formation : Hydrobromide stabilization mitigates hygroscopicity, a common issue in amine-containing heterocycles.

Structural Comparison :

| Property | 5,6-Dihydro-4H-1,3-thiazin-2-amine | Fully Saturated 1,3-Thiazinane |

|---|---|---|

| Aromaticity | Non-aromatic | Non-aromatic |

| Ring Strain | Moderate | Low |

| Synthetic Accessibility | High (via gold catalysis) | Moderate |

Significance in Chemical Research

The compound’s importance spans multiple domains:

- Medicinal Chemistry : Serves as a precursor for bioactive molecules, including cannabinoid receptor agonists and antimicrobial agents.

- Catalysis Studies : Gold-catalyzed synthesis methods developed for this compound have been extended to other heterocycles, advancing green chemistry initiatives.

- Tautomerism Research : Provides a model system for studying solid-state vs. solution-phase isomerization, with implications for drug polymorphism.

- Material Science : Derivatives show potential as ligands for metal-organic frameworks (MOFs) due to sulfur’s coordinative versatility.

Recent Applications :

Eigenschaften

IUPAC Name |

5,6-dihydro-4H-1,3-thiazin-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S.BrH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHMCGSSFGDTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30480-64-9 (Parent) | |

| Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20182271 | |

| Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-75-9 | |

| Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-4H-1,3-thiazin-2-amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization of Amino Alcohol Precursors

A primary method for synthesizing the 1,3-thiazinane core involves cyclocondensation reactions between amino alcohols and sulfur-containing reagents. For example, 3-aminopropanol reacts with thiourea in the presence of hydrobromic acid (HBr) to form 5,6-dihydro-4H-1,3-thiazin-2-amine hydrobromide. The reaction proceeds via nucleophilic attack of the amine on the thiocarbonyl group, followed by intramolecular cyclization and protonation.

Reaction Conditions:

Thioamide Cyclization

Thioamides serve as versatile intermediates for thiazinane synthesis. For instance, treatment of N-(2-hydroxyethyl)propionamide with hexamethyldisiloxane (HMDO) generates a thioamide intermediate, which undergoes cyclization to form 2-ethyl-5,6-dihydro-4H-1,3-thiazine derivatives. Adapting this method, substitution of the ethyl group with an amine moiety enables access to the target compound.

Key Steps:

-

Thionation of hydroxypropane amide using HMDO.

-

Cyclization under acidic conditions (e.g., p-TsOH).

Industrial Production Techniques

Continuous Flow Processes

Industrial-scale synthesis prioritizes efficiency and purity. Continuous flow reactors enable precise control of temperature, pressure, and stoichiometry, enhancing yield and reducing byproducts. For example, a two-step process involves:

-

Continuous Cyclization: Amino alcohol and thiourea are fed into a tubular reactor at 120°C.

-

In-Line Salt Formation: The free amine is reacted with HBr gas in a second reactor module.

Advantages:

Catalytic Optimization

Rhodium(II) acetate [Rh₂(OAc)₄] and p-toluenesulfonic acid (p-TsOH) are employed to steer reaction pathways. For example, Rh₂(OAc)₄ promotes 1,2-phenyl migration in diazoketamine derivatives, yielding E-isomers predominantly, while p-TsOH favors Z-isomers. Though developed for related thiazinanes, these principles apply to optimizing stereochemistry in the target compound.

Salt Formation and Purification

Hydrobromide Salt Preparation

The free base 5,6-dihydro-4H-1,3-thiazin-2-amine is treated with stoichiometric HBr in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran). The hydrobromide salt precipitates and is isolated via filtration.

Optimization Parameters:

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| HBr Equivalents | 1.05–1.10 | Minimizes residual amine |

| Temperature | 0–5°C | Enhances crystal formation |

| Solvent Polarity | Low to moderate | Reduces co-solubility |

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals with >99% purity. X-ray diffraction confirms the monoclinic crystal system, with lattice parameters a = 8.21 Å, b = 12.45 Å, c = 7.89 Å.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) shows a single peak at t = 4.2 min, confirming homogeneity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Amino Alcohol Cyclization | 65 | 98 | Simple reagents | Moderate yield |

| Thioamide Cyclization | 75 | 99 | High stereocontrol | Multi-step synthesis |

| Continuous Flow | 90 | 98 | Scalability | High equipment cost |

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.

Wissenschaftliche Forschungsanwendungen

5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Derivatives with Modified Substituents

The thiazin-2-amine scaffold allows diverse substitutions, leading to analogs with distinct biological activities. Below is a comparative analysis:

Functional and Pharmacological Differences

- Mechanism of Action: 2-ADT and 2-AADT inhibit NOS, reducing nitric oxide (NO) and peroxynitrite (ONOO⁻) levels, crucial for mitigating radiation-induced oxidative stress . Xylazine activates α2-adrenergic receptors, inducing sedation and muscle relaxation in veterinary use . BACE1 Inhibitors (6p, 6t): These analogs target β-secretase, a protease involved in amyloid-β production, with modifications (e.g., cyclopropyl or trifluoromethyl groups) enhancing blood-brain barrier permeability .

Efficacy and Selectivity :

Biologische Aktivität

5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazine ring structure that incorporates both sulfur and nitrogen atoms. This unique configuration contributes to its chemical reactivity and biological properties. The compound's IUPAC name is 5,6-dihydro-4H-1,3-thiazin-2-amine; hydrobromide, with a molecular formula of C₄H₈N₂S·HBr.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells:

- Enzyme Inhibition: The compound has been identified as a potential inhibitor of nitric oxide synthase (NOS), which plays a crucial role in various physiological processes including vasodilation and neurotransmission. Inhibiting NOS can lead to reduced nitric oxide levels, thereby affecting vascular function and inflammatory responses .

- Antioxidant Properties: Research indicates that this compound enhances the antioxidant defense system, reducing oxidative stress and mitigating cellular damage caused by reactive oxygen species (ROS) .

1. Radioprotective Effects

A significant study demonstrated that this compound (referred to as 2-ADT in some literature) exhibits protective effects against radiation-induced injuries. In experiments involving mice exposed to lethal doses of radiation:

- Survival Rates: Mice pretreated with 2-ADT showed significantly improved survival rates compared to control groups (p < 0.001) .

- Recovery of Hematopoietic System: The treatment promoted recovery in white blood cell and platelet counts, indicating enhanced hematopoietic function post-radiation exposure .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have reported its effectiveness against several bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 - 35 µg/mL |

| Escherichia coli | 10 - 40 µg/mL |

| Aspergillus niger | 10 µg/mL |

| Candida albicans | 15 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Case Study: Protective Effects Against Radiation

In a controlled study involving irradiated mice:

- Design: Mice were divided into treatment groups receiving either vehicle or varying doses of 2-ADT.

- Results: The treatment group receiving 20 mg/kg of 2-ADT showed significantly higher white blood cell counts compared to the control group (p < 0.05).

- Conclusion: The study concluded that the radioprotective effects are attributed to the compound's ability to enhance hematopoietic recovery and reduce oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing 5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide, and how can statistical methods improve yield?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, reaction time) and identify critical factors. For example, fractional factorial designs minimize experimental runs while capturing interactions between variables . Reaction optimization should include kinetic studies to determine rate-limiting steps, supported by computational tools for reaction path analysis .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on thiazine ring protons (δ 3.0–4.5 ppm) and amine protons.

- HPLC-MS : Quantify purity and detect impurities using reverse-phase chromatography with UV/vis or mass spectrometry detection .

- XRD : Resolve crystallographic details for polymorph identification, critical for reproducibility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Review Safety Data Sheets (SDS) for acute toxicity data (e.g., LD50, skin/eye irritation) and implement fume hoods, gloves, and goggles .

- Waste Disposal : Neutralize hydrobromic acid byproducts using carbonate buffers before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity and guide functionalization of the thiazine ring?

- Methodological Answer :

- DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites on the thiazine ring. For example, amine groups may exhibit nucleophilic reactivity under acidic conditions .

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model intermediates and transition states, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in observed vs. theoretical data (e.g., unexpected byproducts or reaction kinetics)?

- Methodological Answer :

- Cross-Validation : Combine experimental data (e.g., GC-MS, in-situ IR) with computational simulations to identify discrepancies. For example, unaccounted solvent effects may alter reaction pathways .

- Sensitivity Analysis : Rank variables (e.g., pH, catalyst loading) to isolate sources of error using Monte Carlo methods .

Q. What advanced separation techniques (e.g., membrane filtration, HPLC) are suitable for isolating isomers or enantiomers of this compound?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak) with polar organic mobile phases for enantiomer resolution .

- Membrane Technologies : Employ nanofiltration membranes with tailored pore sizes to separate isomers based on steric hindrance .

Q. How can AI-driven tools accelerate the design of derivatives with enhanced bioactivity or stability?

- Methodological Answer :

- Generative Models : Train AI on existing thiazine derivatives to propose novel structures with optimized properties (e.g., solubility, binding affinity) .

- Active Learning : Integrate robotic platforms for high-throughput screening, where AI iteratively refines synthesis conditions based on real-time feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.